molecular formula C12H9Cl2NO B3025632 [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol CAS No. 887974-84-7

[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol

Cat. No. B3025632
CAS RN: 887974-84-7
M. Wt: 254.11 g/mol
InChI Key: LMYUDPMZUDMWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” is a chemical compound with a molecular weight of 254.11 . It is also known by its IUPAC name, [6-(3,5-dichlorophenyl)-3-pyridinyl]methanol . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” is 1S/C12H9Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-6,16H,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” is a white to yellow solid . . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of “[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol”:

Drug Discovery and Development

[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol: has shown potential as a lead compound in drug discovery. Its unique chemical structure allows for the exploration of various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are investigating its ability to interact with specific biological targets, making it a promising candidate for developing new therapeutic agents.

Neuropharmacology

In neuropharmacology, this compound is being studied for its potential effects on the central nervous system. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, offering potential applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases .

Material Science

The unique properties of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol make it a valuable compound in material science. Researchers are exploring its use in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength . These materials could have applications in various industries, including electronics and aerospace.

Environmental Chemistry

This compound is also being investigated for its potential applications in environmental chemistry. Its ability to interact with pollutants and its stability under various environmental conditions make it a candidate for developing new methods for pollution control and remediation . Studies are focusing on its use in breaking down harmful chemicals and reducing environmental contamination.

Agricultural Chemistry

In agricultural chemistry, [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is being explored for its potential as a pesticide or herbicide. Its chemical properties suggest it could be effective in controlling pests and weeds, offering a new tool for improving crop yields and reducing agricultural losses . Research is ongoing to determine its efficacy and safety in agricultural applications.

Analytical Chemistry

Analytical chemists are utilizing this compound as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other analytical methods . This application helps in the accurate identification and quantification of other chemical substances in complex mixtures.

Synthetic Organic Chemistry

In synthetic organic chemistry, [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a useful building block for creating a wide range of chemical compounds . This application is crucial for developing new synthetic routes and methodologies in organic synthesis.

Medicinal Chemistry

Medicinal chemists are exploring the potential of this compound in designing new drugs with improved efficacy and safety profiles. Its structural features allow for modifications that can enhance its pharmacokinetic and pharmacodynamic properties . This research aims to develop new medications that can better target specific diseases and conditions.

Sigma-Aldrich

Safety and Hazards

The safety data sheet (SDS) for “[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

[6-(3,5-dichlorophenyl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYUDPMZUDMWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647020
Record name [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol

CAS RN

1261268-87-4
Record name [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Reactant of Route 2
Reactant of Route 2
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Reactant of Route 3
Reactant of Route 3
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Reactant of Route 4
Reactant of Route 4
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Reactant of Route 5
Reactant of Route 5
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Reactant of Route 6
Reactant of Route 6
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.